N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide, also known as S-(+)-Ibuprofenamide, is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain, inflammation, and fever. It is a derivative of ibuprofen, which is a widely used NSAID. The chemical structure of S-(+)-Ibuprofenamide is similar to that of ibuprofen, but it has a different mechanism of action and a lower toxicity profile.
Mechanism of Action
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX), which is an enzyme responsible for the synthesis of prostaglandins and thromboxanes. Prostaglandins and thromboxanes are involved in the inflammatory response, pain perception, and platelet aggregation. By inhibiting COX, this compound(+)-Ibuprofenamide reduces the production of these mediators and thereby reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound(+)-Ibuprofenamide has been shown to have a lower toxicity profile than ibuprofen. It has a lower risk of gastrointestinal bleeding, renal impairment, and cardiovascular events. This compound(+)-Ibuprofenamide has also been found to have a longer half-life and a better bioavailability than ibuprofen. In addition, this compound(+)-Ibuprofenamide has been shown to have a synergistic effect with other anticancer drugs such as cisplatin and doxorubicin.
Advantages and Limitations for Lab Experiments
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide is a useful tool for studying the role of COX in various biological processes. It can be used to investigate the effects of COX inhibition on inflammation, pain, and fever. However, this compound(+)-Ibuprofenamide has limitations in terms of its selectivity for COX-2 over COX-1. It has been shown to inhibit both COX-1 and COX-2 at higher concentrations, which may lead to unwanted side effects.
Future Directions
Further research is needed to elucidate the molecular mechanisms of N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide's anti-tumor and anti-inflammatory effects. It is also important to investigate the potential of this compound(+)-Ibuprofenamide as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. In addition, the development of more selective COX-2 inhibitors with lower toxicity profiles is an area of active research.
Synthesis Methods
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide can be synthesized by reacting 2-methylpropylamine with cyclohexanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields a mixture of two diastereomers, which can be separated by column chromatography. The this compound(+)-diastereomer is obtained in high yield and purity by recrystallization from a suitable solvent.
Scientific Research Applications
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, this compound(+)-Ibuprofenamide has been investigated for its effects on oxidative stress, apoptosis, and angiogenesis.
properties
IUPAC Name |
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)8-13-12(16)14-11(15)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFXJWXBKBCMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(=O)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.